molecular formula C25H26ClNO4S B11078202 2-Ethoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Ethoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11078202
M. Wt: 472.0 g/mol
InChI Key: MPWYBQIMDPLUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a complex organic molecule with a long name, so let’s break it down.
  • The core structure is a hexahydroquinoline ring system, which contains a total of eight fused carbon atoms.
  • The compound has substituents at various positions, including an ethoxyethyl group (C2H5OCH2CH2-) and a carboxylate group (-COO-).
  • The presence of a chlorophenyl group (4-chlorophenyl) and a thiophenyl group (thiophen-2-yl) adds further complexity.
  • Overall, this compound combines features from various chemical classes, making it intriguing for study.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes for this exact compound in my current database.
    • similar hexahydroquinoline derivatives are often synthesized through multistep processes involving cyclization reactions, functional group transformations, and protecting group manipulations.
    • Industrial production methods likely involve optimization of existing synthetic routes for scalability and efficiency.
  • Chemical Reactions Analysis

    • Given its diverse functional groups, this compound can participate in various reactions:

        Oxidation: Oxidative processes may affect the ethoxyethyl or thiophenyl groups.

        Reduction: Reduction reactions could target the carbonyl group (5-oxo) or other unsaturated bonds.

        Substitution: The chlorophenyl group is susceptible to substitution reactions.

    • Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate due to its complex structure and potential biological activity.

      Chemistry: Explore its reactivity and use it as a building block for other compounds.

      Industry: Assess its applicability in materials science or as a precursor for fine chemicals.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is not readily available.
    • To understand its effects, researchers would need to investigate its interactions with biological targets, cellular pathways, and potential therapeutic applications.
  • Comparison with Similar Compounds

    • While I couldn’t find direct analogs, consider exploring related hexahydroquinoline derivatives or compounds with similar functional groups.
    • Highlight the uniqueness of this compound based on its specific substituents and structural features.

    Remember that scientific research is continually evolving, and new findings may emerge

    Properties

    Molecular Formula

    C25H26ClNO4S

    Molecular Weight

    472.0 g/mol

    IUPAC Name

    2-ethoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

    InChI

    InChI=1S/C25H26ClNO4S/c1-3-30-10-11-31-25(29)22-15(2)27-19-13-17(21-5-4-12-32-21)14-20(28)24(19)23(22)16-6-8-18(26)9-7-16/h4-9,12,17,23,27H,3,10-11,13-14H2,1-2H3

    InChI Key

    MPWYBQIMDPLUOD-UHFFFAOYSA-N

    Canonical SMILES

    CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)C4=CC=CS4)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.